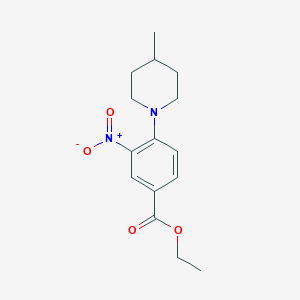

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate typically involves the nitration of ethyl 4-(4-methylpiperidin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is widely used in scientific research, including:

Chemistry: It serves as a precursor for the synthesis of various derivatives and analogs for studying their chemical properties and reactivity.

Biology: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, and the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate can be compared with similar compounds such as:

Ethyl 3-nitrobenzoate: Lacks the piperidinyl group, making it less complex in structure and reactivity.

4-(4-Methylpiperidin-1-yl)benzoic acid:

Ethyl 4-(4-methylpiperidin-1-yl)benzoate: Similar structure but without the nitro group, affecting its reactivity and biological interactions.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing research on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a nitro group attached to a benzoate structure, with a piperidine moiety that enhances its lipophilicity and potential interaction with biological targets. The presence of the piperidine ring is crucial for its biological activity, as it can participate in various interactions with proteins and enzymes.

The mechanism of action of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to altered metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.

- Nitric Oxide Release : Similar to other nitroaromatic compounds, it may act as a nitric oxide donor, contributing to its antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Nitroaromatic compounds are known for their efficacy against various pathogens, including bacteria and protozoa. Studies indicate that this compound exhibits significant activity against:

- Anaerobic Bacteria : Effective in treating infections caused by anaerobic organisms.

- Helicobacter pylori : Demonstrated inhibitory effects on this bacterium, which is linked to gastric ulcers and cancers .

Anticancer Activity

Recent research has explored the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells. Key findings include:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis at specific concentrations.

- Mechanistic Insights : The compound's ability to modulate apoptotic pathways has been linked to its interactions with Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro Group | Enhances antimicrobial properties |

| Piperidine Ring | Increases lipophilicity and receptor binding |

| Ethyl Ester Group | Influences solubility and bioavailability |

Research indicates that modifications to these structural features can significantly alter the compound's efficacy and selectivity against various targets .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of H. pylori in vitro, suggesting potential therapeutic applications in gastrointestinal infections.

- Cancer Cell Apoptosis : Another investigation revealed that treatment with this compound resulted in increased apoptosis in breast cancer cell lines, indicating its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-21-15(18)12-4-5-13(14(10-12)17(19)20)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPWNXJDSFAPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.